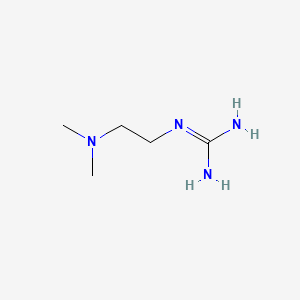

N'-(2-dimethylaminoethyl) guanidine

Description

Structure

3D Structure

Properties

CAS No. |

13845-75-5 |

|---|---|

Molecular Formula |

C5H14N4 |

Molecular Weight |

130.19 g/mol |

IUPAC Name |

2-[2-(dimethylamino)ethyl]guanidine |

InChI |

InChI=1S/C5H14N4/c1-9(2)4-3-8-5(6)7/h3-4H2,1-2H3,(H4,6,7,8) |

InChI Key |

JKCZLILBALEVRB-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCN=C(N)N |

Origin of Product |

United States |

Synthesis and Synthetic Methodologies for N 2 Dimethylaminoethyl Guanidine and Analogues

General Strategies for Guanidine (B92328) Core Formation

The construction of the guanidine functional group can be achieved through a variety of synthetic methodologies. These strategies often involve the reaction of an amine with a suitable guanidinylating agent.

Guanidylation Procedures

Guanidylation is the process of introducing a guanidinyl group onto a molecule, typically by reacting an amine with a guanidinylating agent. A number of reagents have been developed for this transformation, each with its own advantages and substrate scope. Common guanidinylating agents include S-methylisothiourea derivatives, pyrazole-1-carboxamidines, and various protected forms of guanidine.

For instance, 1-amidinopyrazole hydrochloride is a reagent that reacts with both primary and secondary amines to produce the corresponding guanidines. rsc.org Furthermore, protected guanidine derivatives can be obtained using N-Boc/Ts-protected amidinopyrazoles. rsc.org Solid-phase synthesis approaches have also been developed, utilizing cellulose-supported guanidinylating reagents for easier purification. rsc.org

The choice of guanidinylating agent can be critical for the successful synthesis of complex molecules. For example, N,N′-di-Boc-N″-triflylguanidine has been shown to be a highly effective reagent for the guanidinylation of primary and secondary amines under mild conditions, often at room temperature. organic-chemistry.org This reagent is particularly useful for sensitive substrates and has been successfully employed in the synthesis of orthogonally protected arginine analogues for peptide chemistry. organic-chemistry.org

A comparison of different guanidinylating reagents, such as N,N′-bis(ortho-chloro-Cbz)-S-methylisothiourea and N,N′-bis(ortho-bromo-Cbz)-S-methylisothiourea, has shown that the nature of the protecting groups can significantly influence the reactivity of the reagent. nih.gov

| Guanidinylating Agent | Amine Substrate | Key Features |

| 1-Amidinopyrazole hydrochloride | Primary and secondary amines | Versatile for unprotected guanidines. |

| N-Boc/Ts-protected amidinopyrazoles | Primary and secondary amines | Yields protected guanidines. |

| Cellulose-supported guanidinylating reagents | Various amines | Facilitates solid-phase synthesis and purification. |

| N,N′-di-Boc-N″-triflylguanidine | Primary and secondary amines | Highly reactive, mild conditions. |

| N,N′-bis(ortho-chloro/bromo-Cbz)-S-methylisothiourea | Various amines | Demonstrates influence of protecting groups on reactivity. |

One-Pot Synthesis Methods

A versatile one-pot synthesis of 1,3-substituted guanidines has been developed starting from carbamoyl isothiocyanates. organic-chemistry.org This method involves the reaction of the isothiocyanate with an amine to form a thiourea (B124793) intermediate, which is then coupled with a second amine using a coupling agent like EDCI to afford the desired guanidine. organic-chemistry.org This approach is advantageous for creating multisubstituted guanidines and avoids the isolation of highly polar intermediates. organic-chemistry.org

Another one-pot procedure involves the phosphorylation of N-substituted guanidines prepared in situ from cyanamide (B42294) and an appropriate amine. prepchem.comgoogle.com This method allows for a variety of substituents on the final phosphoryl guanidine. prepchem.comgoogle.com Multicomponent reactions (MCRs) also offer an efficient route to highly substituted guanidines and guanidine-containing heterocycles in a single step. asianpubs.orggoogleapis.comresearchgate.net For example, a one-pot multicomponent carbonylation/amination sequence can be used to synthesize N-acylguanidines. scholaris.ca

Palladium-Catalyzed Reactions

Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the formation of C-N bonds in guanidine synthesis. semanticscholar.org Palladium-catalyzed reactions can offer high efficiency and functional group tolerance.

One approach involves the palladium-catalyzed cascade reaction of azides with isonitriles and amines to provide N-functionalized guanidines in excellent yields. orgsyn.org Palladium-catalyzed C-H functionalization has also been utilized, where a guanidine group can act as a directing group to achieve ortho-arylation or olefination of arylguanidines. researchgate.net The proposed mechanism for arylation often involves a Pd(II)/Pd(IV) catalytic cycle, while olefination is thought to proceed via a Pd(0)/Pd(II) pathway. researchgate.netresearchgate.net Copper- and palladium-catalyzed intramolecular aryl guanidinylation has also been shown to be an efficient method for the synthesis of 2-aminobenzimidazoles. prepchem.com

| Catalytic System | Reaction Type | Substrates | Product |

| Palladium(0) | Cascade Reaction | Azides, Isonitriles, Amines | N-sulfonyl-, N-phosphoryl-, N-acyl-guanidines |

| Palladium(II) | C-H Arylation | Arylguanidines, Arenes | Ortho-aryl-substituted phenylguanidines |

| Palladium(II) | C-H Olefination | Arylguanidines, Alkenes | Ortho-alkenyl-substituted phenylguanidines |

| Copper/Palladium | Intramolecular Aryl Guanidinylation | Aryl halides with a guanidine moiety | 2-Aminobenzimidazoles |

Reactions Involving Isothiocyanates and Amines

The reaction of isothiocyanates with amines to form thiourea intermediates is a cornerstone of many guanidine syntheses. The subsequent conversion of the thiourea to a guanidine is a key step.

This conversion can be achieved through desulfurization. A common method involves the use of a thiophilic reagent to remove the sulfur atom, often in the presence of another amine to complete the guanidine structure. One approach describes an efficient solution-phase parallel synthesis of alkylated guanidines starting from commercial isothiocyanates and amines. google.com The process involves the formation of a thiourea, S-alkylation to a thiouronium salt, and subsequent reaction with another amine. google.com

Desulfurization can also be promoted by various reagents. For example, treatment of 1,3-diarylthioureas with superoxide anion (O2˙–) can lead to the formation of 1,2,3-triarylguanidines in excellent yields. More recently, an electrocatalytic desulfurizative amination of thioureas to guanidines has been developed, which utilizes an in situ generated hypervalent iodine reagent as a catalyst. This method is notable for its mild conditions and avoidance of stoichiometric chemical oxidants.

Cycloaddition Reactions for Cyclic Guanidines

Cyclic guanidines are important structural motifs found in numerous natural products and pharmacologically active compounds. Cycloaddition reactions provide a powerful and direct route to these heterocyclic systems.

A cascade [3+2] cycloaddition between organo-cyanamides and α-haloamides has been reported for the synthesis of N2-unprotected five-membered cyclic guanidines under mild conditions. These cyclic guanidines can be further transformed into hydantoins. Another approach involves the 1,3-dipolar cycloaddition of 2-amido-1,3-diamino allylic cations with alkenes, which provides a method for direct cyclic guanidine annulation, leading to 2-amino imidazolines through a net (3+2) cycloaddition. This method has been applied to the synthesis of the oroidin alkaloid, phakellin.

The synthesis of bicyclic guanidines can be achieved through a cascade silver(I)-catalyzed hydroamination/Michael addition sequence of mono-N-acryloylpropargylguanidines. This transformation yields highly substituted bicyclic guanidines with good to excellent yields.

Synthetic Routes to N'-(2-dimethylaminoethyl)guanidine and Related Aminoethyl Guanidines

The synthesis of N'-(2-dimethylaminoethyl)guanidine specifically involves the guanidylation of N,N-dimethylethylenediamine. A direct synthetic route has been described where 2-(dimethylamino)ethylamine is used as the starting material to prepare the corresponding N'-(2-dimethylaminoethyl)guanidine.

A common and straightforward method for the synthesis of such monosubstituted guanidines is the reaction of the primary amine with a guanidinylating agent like S-methylisothiourea sulfate. This reaction is typically carried out in an aqueous or alcoholic solvent, often at an elevated temperature. The general procedure involves mixing the amine with S-methylisothiourea sulfate and heating the mixture to effect the guanidylation.

The synthesis of related aminoethyl guanidines often follows similar principles. For instance, the synthesis of 2-[2,3-bis(tert-butoxycarbonyl)guanidino]ethylamine has been optimized to produce high yields of the protected aminoguanidine derivative, which is a useful building block in further synthetic endeavors.

The general synthetic approach for preparing N-substituted guanidines from cyanamide and the corresponding amine can also be applied. prepchem.comgoogle.com In this case, N,N-dimethylethylenediamine would be reacted with cyanamide, typically under reflux and controlled pH conditions, to yield N'-(2-dimethylaminoethyl)guanidine hydrochloride. prepchem.com

| Starting Material | Reagent | Product | Reference |

| 2-(Dimethylamino)ethylamine | S-Methylisothiourea (or similar guanidinylating agent) | N'-(2-dimethylaminoethyl)guanidine | |

| N,N-Dimethylethylenediamine | Cyanamide | N'-(2-dimethylaminoethyl)guanidine hydrochloride | prepchem.com |

| Ethylenediamine | N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea | 2-[2,3-Bis(tert-butoxycarbonyl)guanidino]ethylamine |

The synthesis of the precursor, N,N-dimethylethylenediamine, can be achieved through various methods, including the reaction of methylamine with 1,2-dichloroethane under pressure.

Incorporation of the 2-Dimethylaminoethyl Moiety

The introduction of the 2-dimethylaminoethyl group is a key step in the synthesis of N'-(2-dimethylaminoethyl)guanidine. This is typically achieved through a guanylation reaction where a primary or secondary amine is treated with a guanylating agent. The core of this approach involves the nucleophilic attack of the amine onto the electrophilic carbon of the guanylating agent.

For the synthesis of N'-(2-dimethylaminoethyl)guanidine, the precursor amine is 2-(dimethylamino)ethylamine. This amine provides the entire 2-dimethylaminoethyl side chain. The reaction involves the transfer of a guanidine group to this precursor amine. Various reagents can facilitate this transfer, effectively acting as a source for the C(=NH)NH2 fragment. The choice of guanylating agent can influence reaction conditions, yield, and the need for protecting groups.

Common guanylating agents include:

S-alkylisothiouronium salts

Cyanamide and its derivatives

1H-Pyrazole-1-carboxamidine hydrochloride

Carbodiimides

The reaction mechanism generally involves the nucleophilic substitution at the central carbon of the guanylating agent by the primary amino group of 2-(dimethylamino)ethylamine, leading to the formation of the desired guanidine derivative.

Derivatization from Precursor Amines

A direct and common method for synthesizing N'-(2-dimethylaminoethyl)guanidine is through the derivatization of the precursor amine, 2-(dimethylamino)ethylamine. prepchem.com This process, known as guanylation, involves reacting the amine with a reagent that introduces the guanidino functionality.

One established method involves the reaction of an amine with S-methylisothiourea sulfate in the presence of a base. The amine displaces the S-methyl group, which is a good leaving group, to form the guanidine. A specific literature example demonstrates the preparation of N'-(2-dimethylaminoethyl)guanidine using 2-(dimethylamino)ethylamine as the starting material. prepchem.com

Another versatile method for the guanylation of primary amines is the use of 1H-pyrazole-1-carboxamidine hydrochloride. This reagent is known for its high reactivity and ability to convert primary amines into guanidines under mild conditions. The reaction proceeds by the amine attacking the amidine carbon, followed by the elimination of pyrazole.

The general reaction can be summarized as: R-NH2 + Guanylating Agent → R-NH-C(=NH)NH2

In this context, R represents the 2-dimethylaminoethyl group. The choice of the guanylating agent is critical and often depends on the substrate's complexity and the desired reaction conditions. Thioureas can also serve as precursors, which are activated to facilitate nucleophilic displacement by the amine. mdpi.com

Polymerization-based Synthesis of Guanidine Derivatives

Polymerization techniques provide a powerful platform for creating macromolecules bearing guanidine functional groups, such as analogues of N'-(2-dimethylaminoethyl)guanidine. These polymers are of significant interest for various applications. There are two primary strategies for this synthesis:

Direct Polymerization of Guanidine-Containing Monomers: This approach involves synthesizing a monomer that already contains the guanidine moiety and then polymerizing it. For example, guanidine methacrylate can be synthesized and then subjected to radical polymerization to yield a polymer with guanidine side chains. researchgate.nettaylorfrancis.com This method allows for good control over the density of guanidine groups along the polymer backbone.

Post-Polymerization Modification: This strategy involves first polymerizing a monomer with a precursor functional group, typically a primary amine, and then converting this group into a guanidine in a subsequent step. A common example is the free radical polymerization of 2-aminoethyl methacrylate (AEMA) to form poly(2-aminoethyl methacrylate). researchgate.net The primary amine side chains of this polymer can then be reacted with a guanylating agent, such as 1H-pyrazole-1-carboxamidine hydrochloride (HPC), to yield a polymer with guanidine groups. researchgate.net This method is advantageous as it allows for the synthesis of copolymers with varying ratios of guanidine and other functional groups.

The table below summarizes key aspects of these polymerization strategies.

| Strategy | Monomer/Precursor Polymer | Guanylating Agent (if applicable) | Polymerization Method | Resulting Polymer |

|---|---|---|---|---|

| Direct Polymerization | Guanidine methacrylate | N/A | Radical Polymerization | Poly(guanidine methacrylate) |

| Post-Polymerization Modification | Poly(2-aminoethyl methacrylate) (pAEMA) | 1H-pyrazole-1-carboxamidine hydrochloride | Radical Polymerization (of AEMA) | Poly(2-guanidinoethyl methacrylate) |

| Direct Polymerization | Methacryloyl guanidine hydrochloride | N/A | Radical Polymerization | Poly(methacryloyl guanidine hydrochloride) |

Protecting Group Strategies in Guanidine Synthesis

The guanidine functional group is highly basic (pKa ≈ 13), which means it is protonated and highly water-soluble under most reaction conditions. acs.org This high basicity can interfere with many standard organic reactions. Therefore, protecting group strategies are essential, particularly in complex syntheses like peptide synthesis where arginine, a guanidine-containing amino acid, is incorporated. creative-peptides.com

The primary purpose of a protecting group for a guanidine is to decrease its basicity by delocalizing the lone pair of electrons on the nitrogen atoms. Carbamate-based protecting groups are commonly used for this purpose. acs.org

Key protecting groups for guanidines include:

Boc (tert-butoxycarbonyl): Often used in peptide synthesis, the Boc group is stable to bases but can be removed under acidic conditions. creative-peptides.com It effectively reduces the nucleophilicity and basicity of the guanidine group.

Cbz (benzyloxycarbonyl): Another common protecting group in peptide chemistry, Cbz is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.

Tos (p-toluenesulfonyl): The Tosyl group is a robust protecting group that significantly reduces the basicity of the guanidine. It is stable under acidic conditions but can be cleaved under strongly basic conditions. creative-peptides.com

Tfa (trifluoroacetyl): The trifluoroacetyl group is a valuable protecting group because it can be cleaved under mild basic conditions. nih.govacs.org This makes it orthogonal to Boc and Cbz strategies, allowing for selective deprotection in the presence of other protected functional groups. nih.govacs.org

The following table provides a comparison of these common protecting groups.

| Protecting Group | Abbreviation | Structure | Cleavage Conditions | Key Features |

|---|---|---|---|---|

| tert-butoxycarbonyl | Boc | -C(=O)O-tBu | Strong Acid (e.g., TFA) | Widely used in Fmoc-based peptide synthesis for side-chain protection. creative-peptides.com |

| benzyloxycarbonyl | Cbz or Z | -C(=O)OCH2Ph | Catalytic Hydrogenation (H2/Pd) | Orthogonal to Boc; stable to acid and base. |

| p-toluenesulfonyl | Tos | -SO2-C6H4-CH3 | Strong Base or reducing agents | Robust protection, unstable under basic conditions. creative-peptides.com |

| trifluoroacetyl | Tfa | -C(=O)CF3 | Mild Base (e.g., aqueous ammonia) | Cleaved under mild conditions; orthogonal to Boc and Cbz. nih.govacs.org |

Advanced Spectroscopic and Analytical Characterization Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a primary tool for the separation and quantification of guanidino compounds like N'-(2-dimethylaminoethyl) guanidine (B92328) from various matrices.

High-Performance Liquid Chromatography (HPLC)

Due to the highly polar and basic nature of the guanidino group (pKa ≈ 13.5), reversed-phase HPLC methods can be challenging without appropriate mobile phase modifiers or specialized column chemistries. A common approach for the analysis of guanidine and its derivatives is the use of mixed-mode chromatography, which combines ion-exchange and reversed-phase retention mechanisms. For instance, a Primesep 100 column, which has cation-exchange capabilities, can effectively retain and separate polar, basic compounds like guanidines. whiterose.ac.uk

Another effective strategy is cation-exchange chromatography. A simple and sensitive HPLC method developed for the parent compound, guanidine, utilizes a cation-exchange column (e.g., Dionex CS 14) with an acidic mobile phase, such as dilute methanesulfonic acid, to ensure the analyte is in its cationic form and can be retained by the stationary phase. nih.gov

Detection Methods (e.g., UV Detection, Evaporative Light Scattering Detection (ELSD))

The choice of detector is critical for the sensitive and accurate quantification of N'-(2-dimethylaminoethyl) guanidine.

UV Detection: The guanidino group itself has a weak UV chromophore with an absorbance maximum at low wavelengths, typically around 195-210 nm. nih.govmiamioh.edu While this allows for direct detection, the sensitivity can be limited, and interference from other components in the sample that absorb in this region can be a significant issue. nih.govmiamioh.edu

Evaporative Light Scattering Detection (ELSD): ELSD offers a valuable alternative or complementary detection method. It is a quasi-universal detector that does not rely on the chromophoric properties of the analyte. researchgate.net The response is dependent on the mass of the non-volatile analyte after the mobile phase has been evaporated. researchgate.net This makes ELSD particularly useful for compounds like this compound, which lack a strong UV chromophore. whiterose.ac.uk For optimal sensitivity with ELSD, the mobile phase should be volatile, and the detector's drift tube temperature should be carefully optimized. whiterose.ac.uk

Method Development for Complex Matrices

Analyzing this compound in complex matrices, such as biological fluids or biopharmaceutical formulations, requires robust sample preparation and a well-developed HPLC method. For samples containing high concentrations of proteins, a deproteinization step is essential to prevent column fouling and interference. This can be achieved through ultrafiltration, for example, using centrifugal filters. nih.gov

When dealing with high salt concentrations, which can interfere with ion-exchange chromatography, careful optimization of the mobile phase strength and gradient is necessary to achieve the desired separation and resolution. nih.gov The use of a pre-column derivatization step with a fluorescent tag is another strategy to enhance sensitivity and selectivity, especially when trace-level quantification is required in complex samples. msu.edu

| Parameter | HPLC Method for Guanidine Compounds |

| Column | Cation-Exchange (e.g., Dionex CS 14) or Mixed-Mode (e.g., Primesep 100) |

| Mobile Phase | Acidic buffer (e.g., 3.75 mM Methanesulfonic Acid) or Acetonitrile/Water with Formic Acid |

| Flow Rate | Typically 1.0 mL/min |

| Detection | UV at 195-210 nm or ELSD |

| Sample Preparation | Protein removal by ultrafiltration for biological matrices |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including this compound. nist.govnp-mrd.org Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) correlation experiments, the precise connectivity and chemical environment of each atom in the molecule can be determined.

Expected ¹H NMR Spectral Features:

N-CH₃ (dimethylamino): A singlet in the upfield region (typically ~2.2-2.8 ppm) corresponding to the six protons of the two methyl groups.

-CH₂-N(CH₃)₂ (methylene adjacent to dimethylamino): A triplet in the region of ~2.5-3.0 ppm.

-CH₂-NH- (methylene adjacent to guanidino): A multiplet (quartet or triplet of triplets depending on coupling) slightly further downfield, likely in the ~3.0-3.5 ppm range.

NH and NH₂ (guanidino and amine protons): These protons are exchangeable and may appear as broad signals over a wide chemical shift range, depending on the solvent, concentration, and pH. Their signals may also be absent if a deuterated solvent that facilitates exchange (like D₂O) is used.

Expected ¹³C NMR Spectral Features:

N(CH₃)₂: A signal for the methyl carbons around 45 ppm.

-CH₂-N(CH₃)₂: A signal for the methylene (B1212753) carbon adjacent to the dimethylamino group.

-CH₂-NH-: A signal for the methylene carbon adjacent to the guanidino group.

C=N (guanidinium carbon): A characteristic signal in the downfield region, typically around 155-160 ppm. researchgate.net

2D NMR techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to confirm these assignments and establish the connectivity between the different parts of the molecule. mdpi.com

X-ray Diffraction Studies of Guanidinium (B1211019) Salts and Complexes

X-ray crystallography provides unequivocal proof of molecular structure in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. whiterose.ac.uk While a specific crystal structure for a salt of this compound is not described in the provided sources, the extensive studies on guanidinium salts and their derivatives offer a clear picture of the expected structural features. researchgate.netresearchgate.net

The guanidinium cation, C(NH₂)₃⁺, is known to be planar with D₃h symmetry, characterized by a central carbon atom bonded to three nitrogen atoms with equivalent C-N bond lengths that are intermediate between a single and double bond, indicating significant resonance delocalization of the positive charge. researchgate.net

| Structural Feature | Expected in N'-(2-dimethylaminoethyl) guanidinium Salts |

| Guanidinium Core | Planar C-N₃ group with resonance delocalization |

| C-N Bond Lengths | Intermediate between single and double bond character |

| Crystal Packing | Dominated by extensive N-H···Anion hydrogen bonding networks |

| Conformation | Influenced by both intramolecular and intermolecular forces, including hydrogen bonding |

Mass Spectrometry for Compound Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns. uni-saarland.de

For this compound, electron ionization (EI) mass spectrometry would likely lead to significant fragmentation. The molecular ion peak (M⁺) may be observed, but its intensity could be low. The fragmentation of aliphatic amines is typically dominated by α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org

Expected Fragmentation Pathways:

α-Cleavage: The most probable fragmentation would be the cleavage of the bond between the two methylene groups, leading to the formation of a stable, resonance-delocalized dimethylamino-containing fragment. Another likely α-cleavage would occur at the C-C bond adjacent to the guanidino group.

Loss of small neutral molecules: Fragmentation could also involve the loss of small, stable neutral molecules.

A "softer" ionization technique, such as electrospray ionization (ESI), would be more likely to produce a prominent protonated molecule, [M+H]⁺, with minimal fragmentation, allowing for the accurate determination of the molecular weight. nih.gov Tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion would then be used to induce fragmentation and obtain structural information.

| Ionization Technique | Expected Observation for this compound |

| Electron Ionization (EI) | Potentially weak molecular ion; prominent fragments from α-cleavage. |

| Electrospray Ionization (ESI) | Strong protonated molecule [M+H]⁺; ideal for molecular weight determination. |

| Tandem MS (ESI-MS/MS) | Controlled fragmentation of [M+H]⁺ to provide structural details. |

Theoretical and Computational Chemistry Studies

Quantum-Chemical Calculations and Density Functional Theory (DFT)

Quantum-chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular and electronic structure of guanidine (B92328) derivatives. researchgate.netnih.gov DFT methods offer a balance between computational cost and accuracy, making them suitable for studying the complex electronic environment of the guanidine moiety. nih.gov

The guanidine group is one of the strongest organic bases in chemistry, a property attributable to the substantial resonance stabilization of its conjugate acid, the guanidinium (B1211019) cation. wikipedia.orgscripps.edu Upon protonation, the positive charge is delocalized across the central carbon and three nitrogen atoms, resulting in a highly stable, planar ion. wikipedia.orgnih.gov This inherent stability drives the equilibrium towards the protonated form, corresponding to a high pKa value (the pKaH of guanidine itself is 13.6). wikipedia.org

Computational methods, including DFT and ab initio calculations, are frequently used to predict the proton affinity (PA) and aqueous pKa values of guanidine-containing compounds. insilicominds.comresearchgate.net These predictions are crucial for understanding how substituents on the guanidine core modulate its basicity. One successful approach involves correlating calculated gas-phase equilibrium bond lengths with experimental pKa values. nih.govmanchester.ac.uk For instance, studies on N,N'-substituted guanidines have shown that both the electronic properties of the substituents and intramolecular hydrogen bonding significantly influence the tautomeric structure and basicity. mdpi.com The presence of the electron-donating 2-dimethylaminoethyl group in N'-(2-dimethylaminoethyl) guanidine is expected to further enhance the basicity of the guanidine core.

Table 1: Predicted pKa Values for Guanidine and Related Derivatives Using Computational Models

This table is illustrative, showing typical computationally predicted values for related structures to demonstrate the utility of the method, as specific values for this compound are not available in the cited literature.

Compound Computational Method Predicted pKa Reference Guanidine DFT (B3LYP/6-311G(d,p)) ~13.5 General knowledge, consistent with researchgate.net Aryl Guanidine Derivative DFT with bond-length correlation <0.5 pKa unit error researchgate.net 2-(arylimino)imidazolidine DFT with bond-length correlation MAE of 0.20 researchgate.net

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and electronic properties. dergipark.org.trresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, reflects the chemical activity of the molecule. researchgate.net A smaller gap generally implies higher reactivity and facilitates intramolecular charge transfer. dergipark.org.tr

In studies of guanidine-based D-π-A (Donor-π bridge-Acceptor) systems, the HOMO is typically associated with the electron-donating part of the molecule, while the LUMO is related to the electron-acceptor unit. nih.gov For guanidine derivatives, the guanidine nucleus often contributes significantly to the HOMO, reflecting its electron-donating nature. nih.gov The introduction of different substituents can alter the HOMO-LUMO energy gap, thereby tuning the electronic and optical properties of the molecule. nih.gov For this compound, the lone pairs on the nitrogen atoms of both the guanidine and the dimethylamino groups would be expected to contribute significantly to the HOMO.

Table 2: Illustrative HOMO-LUMO Energy Gaps for Guanidine-Based Systems

This table presents data for various guanidine compounds to illustrate the concept, as specific data for the title compound is not available in the cited literature.

System Computational Method HOMO (eV) LUMO (eV) Energy Gap (eV) Reference 2-(1-Phenylethylideneamino)guanidine DFT/B3LYP/6-311+G(d,p) -5.69 -0.97 4.72 [3, 17] Guanidinium Nitrate DFT/B3LYP/6-311++G(d,p) -9.51 -1.39 8.12 rsc.org Guanidinium Oxalate Monohydrate DFT -7.65 -0.56 7.09 nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge distribution, charge transfer, and conjugative interactions within a molecule. researchgate.netdergipark.org.tr For guanidines, NBO analysis confirms the significant electron delocalization across the CN₃ core, which is fundamental to its high basicity and stability. nih.gov The analysis reveals hyperconjugative interactions, such as those between lone pair orbitals (n) and antibonding orbitals (σ* or π*), which stabilize the molecule. nih.gov In a molecule like this compound, NBO would be used to quantify the delocalization within the guanidine group and explore electronic interactions involving the dimethylaminoethyl substituent.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.netdergipark.org.tr In a typical guanidine derivative, the MEP shows negative potential (red/yellow regions) around the electronegative nitrogen atoms, particularly the imino nitrogen, indicating these are sites susceptible to electrophilic attack or hydrogen bond donation. nih.gov Positive potential (blue regions) is found around the hydrogen atoms of the amino groups, marking them as sites for nucleophilic attack or hydrogen bond acceptance. nih.gov The MEP for this compound would show distinct electronegative regions around all nitrogen atoms, highlighting their potential roles in intermolecular interactions.

Intramolecular hydrogen bonding can significantly influence the conformation, stability, and reactivity of a molecule. In the protonated form (guanidinium), this compound has the potential to form intramolecular hydrogen bonds between the N-H donors of the guanidinium group and the lone pair of the tertiary nitrogen in the dimethylaminoethyl side chain. Such interactions have been shown to stabilize specific conformations in other substituted guanidines. researchgate.net DFT calculations are essential for identifying the most stable conformers and quantifying the energetic contribution of these intramolecular hydrogen bonds. researchgate.net These interactions can play a crucial role in molecular recognition, for example, by pre-organizing the molecule for binding to a biological target. nyu.edursc.org

Molecular Dynamics (MD) Simulations

For this compound, all-atom MD simulations could be employed to explore its conformational landscape in an aqueous environment. rsc.org Such simulations would reveal the flexibility of the ethyl linker, the hydration structure around the polar guanidinium and dimethylamino groups, and the dynamics of potential intramolecular hydrogen bonds. nih.govacs.org Studies on related polymers, such as poly(N,N-dimethylaminoethyl methacrylate), have used MD to investigate conformational transitions in response to stimuli like temperature and protonation state (pH). acs.org A similar approach would provide insight into how this compound behaves in solution, which is critical for understanding its interactions with other molecules. researchgate.net

Molecular Docking Studies (General Principles and Applications to Guanidine Interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). researchgate.netnih.govnih.gov This method is widely used in drug discovery to understand binding mechanisms and to screen virtual libraries of compounds for potential biological activity. researchgate.netacs.org

The guanidinium group is a key pharmacophore in many biologically active molecules due to its ability to form strong, directional hydrogen bonds and favorable electrostatic interactions. rsc.orgacs.org Docking studies of guanidine-containing ligands frequently show the guanidinium group engaging in a network of hydrogen bonds with acidic residues (like aspartate or glutamate) or backbone carbonyl groups in a protein's active site. rsc.org The planar structure and delocalized positive charge of the guanidinium ion make it an excellent recognition motif. acs.org In the case of this compound, docking studies could predict its binding mode to various targets, elucidating how both the guanidinium head and the flexible dimethylaminoethyl tail contribute to binding affinity and specificity. researchgate.net

Structure-Property Relationship (SPR) Theoretical Frameworks

The guanidine portion of the molecule is of primary theoretical interest. In its protonated state (guanidinium), it features a planar, symmetrical structure with a delocalized positive charge and multiple hydrogen bond donors. nih.gov This delocalization results in high stability and a high basicity (pKa), meaning it exists almost exclusively as the guanidinium cation at physiological pH. wikipedia.org Theoretical studies on related guanidine derivatives have established robust methods for predicting their pKa values. manchester.ac.uk A notable approach, known as the AIBLHiCoS methodology, correlates ab initio bond lengths with experimental pKa values, achieving high accuracy with mean absolute errors often below 0.3 pKa units. rsc.orgsemanticscholar.org Specifically, the C=N bond length in the guanidine fragment shows a strong correlation with basicity. nih.govacs.org These models underscore that structural rigidity and electronic effects of substituents are key determinants of the guanidine group's properties. diva-portal.org

Table 1: Theoretical Contribution of Molecular Fragments to Physicochemical Properties

| Structural Feature | Calculated or Inferred Property | Theoretical Implication |

|---|---|---|

| Guanidinium Group | High Basicity (pKa > 13) | Positively charged across a wide pH range, ensuring strong electrostatic interactions. wikipedia.org |

| Delocalized Positive Charge | Enhanced stability and ability to form multiple hydrogen bonds with anionic sites. nih.gov | |

| Dimethylamino Group | Moderate Basicity (pKa ≈ 9-10) | Acts as a second protonation site, influencing the molecule's overall charge state. |

| Ethyl Linker | Conformational Flexibility | Determines the spatial distance and orientation between the guanidinium and dimethylamino groups. nih.gov |

Table 2: Predicted Interaction Capabilities Based on Structural Features

| Structural Feature | Interaction Type | Theoretical Rationale |

|---|---|---|

| Guanidinium Group | Ion-Pairing / Salt Bridge | Strong electrostatic attraction to negatively charged groups (e.g., carboxylates, phosphates). nih.gov |

| Hydrogen Bonding (Donor) | Planar geometry with multiple N-H groups available for donating hydrogen bonds. nih.gov | |

| Dimethylamino Group (Protonated) | Hydrogen Bonding (Donor) | The N-H group of the resulting tertiary ammonium (B1175870) ion can act as a hydrogen bond donor. |

| Entire Molecule | Van der Waals Forces | Non-specific attractive forces arising from the alkyl portions of the molecule. |

Structure Activity Relationship Sar Investigations

Methodological Approaches to SAR Analysis in Guanidine (B92328) Derivatives

The SAR of guanidine derivatives is elucidated through a combination of synthetic modifications and computational analyses, providing a comprehensive understanding of their pharmacodynamic and pharmacokinetic properties.

A primary approach to SAR studies involves the systematic modification of different parts of the guanidine molecule. nih.gov This can include altering the substitution pattern on the guanidine group itself, changing the nature and length of any linker or side chain, and modifying terminal groups. For instance, in the context of peptidic ligands, modifying the guanidine group of arginine has been shown to modulate the selectivity for different integrin subtypes. nih.gov The introduction of alkyl or acetyl groups at the terminal Nω position of the guanidine can shift the interaction from a "side-on" to an "end-on" binding mode, thereby altering receptor selectivity. nih.gov

Similarly, the investigation of histamine (B1213489) H3 receptor antagonists involved replacing a flexible alkyl chain with a more rigid 1,4-cyclohexylene or p-phenylene group to explore the impact on receptor affinity. nih.gov Such modifications, while sometimes reducing affinity for the original target, can lead to the discovery of potent antagonists for other receptors, such as muscarinic M2 and M4 receptors. nih.govacs.org The synthesis of various aminoalkyl derivatives of diaromatic guanidines has also been a strategy to probe their DNA minor groove binding and antiprotozoal activity. nih.gov These studies systematically vary the linker and terminal aminoalkyl groups to optimize activity. nih.gov

Computational methods are indispensable tools in modern SAR analysis, enabling the prediction of biological activity and guiding the synthesis of new compounds. oncodesign-services.com Quantitative Structure-Activity Relationship (QSAR) analysis is a key computational technique used to correlate the physicochemical properties of a series of compounds with their biological activities. nih.gov For guanidine derivatives, 3D-QSAR models have been developed to predict antimalarial activity based on molecular field analysis of docked conformations. nih.gov These models help in understanding the structural requirements for potent inhibition and can guide the design of new inhibitors. nih.gov

Molecular docking simulations are employed to predict the binding mode and affinity of guanidine derivatives to their biological targets. nih.gov For example, docking studies have been used to understand the interaction of tricyclic guanidine compounds with Plasmodium falciparum lactate (B86563) dehydrogenase. nih.gov Furthermore, molecular dynamics (MD) simulations provide insights into the conformational changes and stability of ligand-receptor complexes over time. uni-konstanz.deuni-konstanz.de These computational approaches, including homology modeling and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, are often used in combination to build robust predictive models for the activity and drug-likeness of novel guanidine derivatives. acquirepublications.org

Influence of Guanidine Moiety on Molecular Interactions

The unique properties of the guanidine group, particularly its high basicity and ability to form multiple hydrogen bonds, play a central role in the molecular interactions of compounds like N'-(2-dimethylaminoethyl) guanidine.

The guanidine group is a strong organic base, with a pKa typically around 13.6, meaning it exists almost exclusively in its protonated form, the guanidinium (B1211019) cation, at physiological pH. researchgate.netwikipedia.org This positive charge is delocalized over the three nitrogen atoms, which, along with its planar geometry, allows for strong electrostatic and hydrogen-bonding interactions with negatively charged biological molecules. nih.gov

A key interaction is with phosphate (B84403) groups, which are abundant in biological systems, for example, in the phospholipids (B1166683) of cell membranes and the backbone of nucleic acids like RNA. researchgate.netcyberleninka.runih.gov The guanidinium group forms favorable hydrogen bonds with the phosphate, sulfate, and carboxylate groups. researchgate.net This interaction is stronger with phosphate compared to carboxylate or sulfate. researchgate.net The binding of guanidinium-containing molecules to the phosphate headgroups of lipid membranes can lead to membrane disruption, which is a proposed mechanism for the antimicrobial activity of some guanidine polymers. cyberleninka.ruoup.com The interaction with the RNA phosphate backbone is also a critical feature in the binding of many RNA-targeting drugs and proteins. nih.govnih.gov

Table 1: Key Interactions of the Guanidinium Moiety

| Interacting Group | Type of Interaction | Biological Relevance |

|---|---|---|

| Phosphate (PO₄³⁻) | Strong hydrogen bonding, electrostatic attraction | Binding to cell membranes, RNA, and DNA |

| Carboxylate (COO⁻) | Hydrogen bonding, electrostatic attraction | Interaction with acidic amino acid residues in proteins |

| Sulfate (SO₄²⁻) | Hydrogen bonding, electrostatic attraction | Binding to glycosaminoglycans on cell surfaces |

| Aromatic Rings | Cation-π interactions | Binding to aromatic amino acid residues and nucleobases |

The nature of the substituents on the guanidine core significantly modulates the interaction profile of the molecule. Alkyl and aminoalkyl groups, such as the 2-dimethylaminoethyl group in this compound, can influence binding affinity and selectivity through several mechanisms.

The introduction of alkyl chains can increase the hydrophobicity of the molecule, which may enhance interactions with the hydrophobic core of biological membranes or hydrophobic pockets in proteins. oup.comresearchgate.net For example, in a series of biocidal guanidine hydrochloride polymers, gradually lengthening the alkyl chain increased both the biocidal activity and the rate of dye leakage from model vesicles, indicating a stronger perturbation of the lipid membrane. oup.com In multimodal chromatography, arginine, which has an alkyl chain, interacts more strongly with ligands than guanidine alone due to additional hydrophobic interactions. researchgate.net

The presence of an additional amino group in an aminoalkyl substituent, as in this compound, can provide an extra site for hydrogen bonding or can be protonated to introduce an additional positive charge, further enhancing electrostatic interactions. The synthesis and evaluation of aminoalkyl derivatives of diaromatic guanidines have shown that these substituents are critical for their DNA binding and antiprotozoal activities. nih.gov

Table 2: Influence of Substituents on Guanidine Derivative Activity

| Substituent Type | Example | Impact on Interaction Profile |

|---|---|---|

| Alkyl | Propyl, Butyl | Increases hydrophobicity, can enhance membrane interaction and binding to hydrophobic pockets. oup.comresearchgate.net |

| Aminoalkyl | 2-dimethylaminoethyl | Can provide additional hydrogen bonding sites and/or positive charge, enhancing electrostatic interactions. nih.gov |

| Aromatic | Phenyl | Can participate in π-π stacking and cation-π interactions. researchgate.net |

The binding of guanidine derivatives to their biological targets is a dynamic process that can involve conformational changes in both the ligand and the receptor. Molecular dynamics simulations have been instrumental in revealing these dynamic aspects. nih.govsemanticscholar.org

For instance, studies on the guanidine-II riboswitch, an RNA element that regulates gene expression upon binding guanidine, have shown that the binding pocket can alternate between a bound-like and an unbound-like collapsed conformation in the absence of the ligand. nih.govsemanticscholar.org Ligand binding then selects for and stabilizes the bound conformation, which is a key step in the mechanism that couples ligand binding to the dimerization of the aptamer and subsequent gene regulation. uni-konstanz.denih.gov

Relationship between Guanidine Structure and Catalytic Activity

The catalytic activity of guanidine compounds can be significantly altered by the nature of the substituents attached to their nitrogen atoms. These modifications can influence the catalyst's basicity, nucleophilicity, and its ability to coordinate with other molecules, thereby impacting reaction rates and, in some cases, the stereochemical outcome of a reaction.

Detailed research findings have illuminated the nuanced ways in which structural changes to the guanidine framework affect catalytic performance. For instance, in the context of CO2 capture, a process with significant catalytic implications, the structure of the guanidine superbase has a direct bearing on its ability to reversibly bind CO2. Studies have shown that a change from an amidine to a corresponding guanidine structure can increase the amount of reversibly released CO2. Furthermore, non-methylated guanidines tend to capture more CO2 compared to their methylated counterparts, highlighting the subtle yet significant impact of N-substitution. rsc.org

The basicity of guanidines, a key determinant of their catalytic activity, is profoundly influenced by the electronic properties of their substituents. A quantitative understanding of this relationship is crucial for the rational design of guanidine-based catalysts. Research on aryl guanidines and 2-(arylimino)imidazolidines has demonstrated a strong correlation between the pKa values and the nature of the substituents on the aryl ring. rsc.org This allows for the prediction of a compound's basicity and, by extension, its potential catalytic activity based on its structure.

In the realm of polymerization catalysis, the structure of the guanidine ligand in metal complexes is a critical factor. For the ring-opening polymerization of lactide, for example, iron(II) chloride complexes of various bisguanidine and N,N hybrid guanidine ligands have been investigated. The results indicate that even with simple ligand structures, these iron guanidine complexes can exhibit high catalytic activity under industrially relevant conditions. rsc.org

The following interactive data table summarizes the findings from a comparative study on the catalytic activity of different guanidine derivatives in the transesterification of soybean oil for biodiesel production. This data highlights how the structural modifications of the guanidine catalyst can impact the yield of the final product.

| Catalyst | Structure | Reaction Time (h) | Yield (%) |

| ZIF-90-Gua | Guanidine-functionalized ZIF-90 | 6 | 95.4 |

| Guanidine Acetate | Simple Guanidinium Salt | - | - |

| Tetramethylguanidine | N,N,N',N'-Tetramethylguanidine | - | - |

| TBN | 1,5,7-Triazabicyclo[4.4.0]non-5-ene | - | - |

| DBN | 1,5-Diazabicyclo[4.3.0]non-5-ene | - | - |

Note: A hyphen (-) indicates that specific data for this parameter was not provided in the cited sources. The ZIF-90-Gua catalyst, with its specific guanidine functionalization, demonstrated a high yield in the transesterification reaction. researchgate.net

Chemical Reactivity and Derivatization Research

Reactions Involving the Guanidine (B92328) Group

The guanidine moiety, with its Y-shaped C(N)₃ skeleton, is a nitrogen-rich functional group that exhibits a rich and varied reaction chemistry. nih.gov Its reactivity is a consequence of the interplay between the nucleophilic amino-type nitrogens and the electrophilic central carbon, a character that is modulated by substitution and protonation state. ineosopen.org

Nucleophilic and Electrophilic Characters of Guanidines

Guanidines, including N'-(2-dimethylaminoethyl) guanidine, possess both nucleophilic and electrophilic characteristics. ineosopen.org The aminal-like nitrogens can act as N-nucleophiles, participating in reactions such as Michael additions, alkylations, and acylations. ineosopen.org This nucleophilicity allows for the derivatization of the guanidine group, enabling the synthesis of a wide array of substituted guanidines.

Conversely, the central carbon atom of the guanidine group can exhibit electrophilic character. While the high stability of the guanidine moiety, akin to aromatic systems due to Y-delocalization of π-electrons, lessens the electrophilicity of the imine function, it remains significant in certain catalytic systems and in reactions with strong nucleophiles. ineosopen.org The electrophilicity of the guanidine carbon can be enhanced by converting the guanidine into a guanidine cyclic diimide (GCDI), which disrupts the resonance stabilization and makes the carbon center more susceptible to nucleophilic attack. organic-chemistry.org This strategy has been employed to achieve nucleophilic substitution at the guanidine carbon. organic-chemistry.org

The basicity of guanidines is a key feature of their nucleophilic character. semanticscholar.org Upon protonation, they form highly stable guanidinium (B1211019) cations where the positive charge is delocalized over the three nitrogen atoms. ineosopen.org This high basicity makes guanidines useful as superbases in organic synthesis. ineosopen.org

Alkylation and Acylation Strategies for Guanidine Functionalization

Alkylation and acylation are common strategies for the functionalization of guanidines. These reactions typically target the nucleophilic nitrogen atoms of the guanidine group. A variety of methods have been developed for the synthesis of N-substituted guanidines. Traditional methods often rely on the addition of amines to carbodiimides or the use of thioureas with thiophilic metal salts. rsc.org

More contemporary approaches include:

One-pot synthesis from N-chlorophthalimide, isocyanides, and amines: This method allows for the creation of diverse N,N'-disubstituted guanidines under mild conditions. rsc.org

Solid-phase synthesis: This technique utilizes a resin-bound N,N'-bis(t-butoxycarbonyl)thiopseudourea as a scaffold, allowing for the parallel synthesis of mono-N-alkylated and N,N'-bisalkylated guanidines in high yield and purity. lookchem.com

Palladium-catalyzed cascade reactions: Azides can react with isonitriles and amines in the presence of a palladium catalyst to produce N-sulfonyl-, N-phosphoryl-, and N-acyl-functionalized guanidines. organic-chemistry.org

Use of Burgess reagent: Thioureas can be converted to the corresponding guanidines using the Burgess reagent in either a stepwise or one-pot procedure. organic-chemistry.org

Reaction with methyl triflate: S-alkylation of thioureas with methyl triflate has proven effective for the formation of guanidines. nih.gov

The choice of alkylating or acylating agent and reaction conditions can influence the degree and site of substitution on the guanidine core. For instance, in the synthesis of l-substituted 2-nitroguanidines, substituted guanidine nitrates are reacted with sulfuric acid. cdnsciencepub.com

| Method | Reactants | Key Features | Reference |

|---|---|---|---|

| One-pot Synthesis | N-chlorophthalimide, isocyanides, amines | Mild conditions, high diversity of products. | rsc.org |

| Solid-phase Synthesis | Resin-bound thiopseudourea, alcohols, amines | High yield and purity, suitable for parallel synthesis. | lookchem.com |

| Palladium-catalyzed Cascade | Azides, isonitriles, amines | Efficient for N-functionalized guanidines. | organic-chemistry.org |

| Burgess Reagent | Thioureas | Stepwise or one-pot procedure. | organic-chemistry.org |

| S-Alkylation | Thioureas, methyl triflate | Effective for guanidine formation. | nih.gov |

Formation of Complexes with Transition Metals and Other Species

Guanidines and their deprotonated forms, guanidinates, are versatile ligands in coordination and organometallic chemistry. nih.govbohrium.com They can coordinate to a wide range of metal ions from across the periodic table, exhibiting various coordination modes. at.uaresearchgate.net The coordination chemistry of guanidines has seen significant growth, with applications in catalysis and materials science. nih.govencyclopedia.pub

Neutral guanidines typically act as monodentate ligands, binding through the imine nitrogen atom. at.ua However, if the guanidine derivative contains additional donor atoms, it can act as a bidentate ligand. bohrium.com The deprotonated guanidinate ligands are particularly interesting due to their electronic flexibility and ability to stabilize metals in different oxidation states. nih.govbohrium.com The most common coordination mode for monoanionic guanidinates is as a chelating k²-N,N' ligand. nih.gov

Guanidine derivatives can form complexes with a variety of transition metals, including:

Main Group Metals: Lithium and aluminum complexes have been synthesized, with applications in catalysis. nih.govencyclopedia.pub

Transition Metals: Complexes with cobalt, copper, zinc, palladium, nickel, chromium, platinum, gold, and silver have been reported. bohrium.comresearchgate.net Ruthenium complexes with guanidine-type ligands have shown potential anticancer activity. researchgate.net

Lanthanides: Guanidine derivatives have been used to form complexes with lanthanide metals like yttrium, erbium, and lutetium. semanticscholar.org

The steric and electronic properties of the guanidine ligand, which can be modified by the substituents on the nitrogen atoms, influence the properties and reactivity of the resulting metal complex. semanticscholar.orgresearchgate.net This tunability allows for the design of catalysts with specific activities and selectivities. researchgate.net

Guanidine-Containing Polymer Chemistry

The incorporation of guanidinium groups into polymers has led to the development of materials with interesting properties and applications, particularly in the biomedical field. These guanidinium-functionalized polymers can be synthesized through various polymerization techniques, and their self-assembly behavior and interactions with other molecules are active areas of research.

Copolymerization and Self-Assembly of Guanidine Derivatives in Polymeric Systems

Guanidine-containing monomers can be copolymerized with other monomers to create functional polymers. For example, guanidine-containing acrylic fibers have been prepared by copolymerizing a guanidine oligomer with acrylonitrile. researchgate.net Copolymers of aminopropyl methacrylamide (B166291) (APMA), which mimics lysine, and guanidinopropyl methacrylamide (GPMA), which mimics arginine, have been synthesized via aqueous RAFT polymerization. escholarship.org

The self-assembly of guanidinium-functionalized polymers is a key aspect of their chemistry. Guanidinium-functionalized amphiphilic polycarbonates can self-assemble into structures that are effective against multidrug-resistant bacteria. ntu.edu.sg The balance between the hydrophilic guanidinium groups and hydrophobic segments of the polymer is crucial for their self-assembly and biological activity. ntu.edu.sgnih.gov

A novel approach called polymerization-induced electrostatic self-assembly (PIESA) has been developed using arginine-like guanidinium ionic hydrogen bonds. acs.org This method allows for the synthesis of polyion complex nanoparticles with various morphologies, such as worms, lamellae, and vesicles. acs.org The self-assembly is driven by both opposite-charge and like-charge ionic hydrogen bonds, which can overcome Coulombic repulsion. acs.org Furthermore, self-assembly supramolecular systems can be formed by mixing guanidinium salt-modified hyperbranched polyamidoamine with cationic acrylamide (B121943) copolymers in an aqueous solution. nih.gov

| Polymer System | Monomers/Components | Key Findings | Reference |

|---|---|---|---|

| Guanidinium-functionalized polycarbonates | Guanidinium-containing and hydrophobic monomers | Self-assembly into antimicrobial nanostructures; activity dependent on hydrophobicity. | ntu.edu.sgnih.gov |

| Poly(APMA-stat-GPMA) | Aminopropyl methacrylamide (APMA), Guanidinopropyl methacrylamide (GPMA) | RAFT polymerization allows for controlled synthesis of copolymers mimicking antimicrobial peptides. | escholarship.org |

| PIESA with guanidinium | Arginine-like monomers | Formation of diverse nanostructures (worms, lamellae, vesicles) through ionic hydrogen bonding. | acs.org |

| Supramolecular systems | GS-h-PAMAM, cationic acrylamide copolymers | Self-assembly in aqueous solution to form functional materials. | nih.gov |

Interactions of Guanidine-Functionalized Polymers with Guest Molecules

Guanidinium-functionalized polymers are known for their ability to interact with a variety of guest molecules, particularly anions and biological macromolecules. The positively charged guanidinium group can engage in strong electrostatic interactions and hydrogen bonding with negatively charged species. nih.govresearchgate.net

The binding of anions to guanidinium groups is a well-studied phenomenon. nih.govresearchgate.net The guanidinium group is a strong and selective binder for anionic guests, forming both charge-pairing and hydrogen-bonding interactions over a wide pH range. researchgate.net This property has been exploited in the design of synthetic receptors for various anions. researchgate.net The interaction of guanidinium-functionalized polymers with anions can be influenced by the structure of the polymer and the nature of the anion. nih.govacs.org

In the context of biological systems, guanidinium-functionalized polymers can interact with negatively charged components of cell membranes, which is a key step in their antimicrobial activity. ntu.edu.sg They can also interact with proteins and genetic material inside the cell. ntu.edu.sg Carbamoylated guanidine-containing polymers have been developed for the non-covalent functional delivery of proteins into cells, even in the presence of serum. nih.gov The carbamoylation lowers the pKa of the guanidinium group, leading to optimized interactions with proteins through enhanced hydrogen bonding and hydrophobic interactions. nih.gov These interactions facilitate the intracellular delivery of therapeutic proteins and antibodies. nih.gov

The ability of guanidinium-functionalized polymers to interact with guest molecules is fundamental to their applications in areas such as drug and gene delivery, sensing, and antimicrobial materials.

Novel Cyclization Reactions and Synthesis of Advanced Guanidine Scaffolds

The chemical reactivity of guanidines, including N'-(2-dimethylaminoethyl)guanidine, offers a fertile ground for the synthesis of complex, nitrogen-rich heterocyclic structures. Research into novel cyclization reactions has revealed that the guanidine moiety can act as a versatile building block for creating advanced scaffolds, which are of significant interest in medicinal chemistry and materials science. These reactions often involve the condensation of the guanidine unit with various electrophilic partners, leading to the formation of diverse ring systems.

Key strategies in this field include multicomponent reactions, tandem aza-Michael addition/cyclization sequences, and cyclocondensations with bis-electrophiles. These methods provide access to a wide array of fused and polycyclic guanidine derivatives. While specific research detailing the cyclization of N'-(2-dimethylaminoethyl)guanidine is not extensively documented in publicly available literature, the reactivity of analogous substituted guanidines provides a strong precedent for its potential synthetic transformations.

Detailed Research Findings

Research has demonstrated that substituted guanidines can participate in a variety of cyclization reactions to form novel heterocyclic systems. One of the most prominent methods involves the reaction of guanidines with electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD). This reaction can proceed through different pathways depending on the reaction conditions and the nature of the guanidine substrate.

A significant pathway is the tandem aza-Michael addition/intramolecular cyclization. nih.govnih.gov In this sequence, a nitrogen atom of the guanidine acts as a nucleophile, attacking the alkyne in a Michael-type addition. The resulting intermediate then undergoes an intramolecular cyclization, often with the elimination of a small molecule like methanol, to yield a stable heterocyclic product. For acyclic guanidines, this process highly favors the formation of five-membered rings, such as 2-aminoimidazolidinone derivatives. nih.govnih.govresearchgate.net

The reaction's outcome can be controlled by factors such as the presence and nature of counterions. For instance, the reaction of guanidinium halides with DMAD typically yields products of an aza-Michael addition followed by cyclization. researchgate.net In contrast, using salts with non-nucleophilic anions can favor a Diels-Alder cycloaddition pathway, leading to different polycyclic structures. researchgate.net This anion-controlled selectivity represents a sophisticated strategy for directing the synthesis toward desired advanced scaffolds.

Another powerful strategy for constructing complex guanidine-containing molecules is the Biginelli reaction and its variations. This three-component reaction classically involves an aldehyde, a β-ketoester, and urea (B33335) or a urea-equivalent. When guanidine is used, it leads to the formation of highly functionalized 2-aminodihydropyrimidines. nih.govunits.it These structures can serve as intermediates for the synthesis of more complex fused heterocycles, such as pyrimido[1,2-a]pyrimidines, through subsequent cyclocondensation reactions. nih.govtubitak.gov.tr Microwave-assisted protocols have been shown to significantly improve the efficiency and scope of these reactions. units.it

Furthermore, N-amidinyliminium ions, which can be generated from guanidine precursors, are reactive intermediates that undergo cyclocondensation with dienes and styrenes. This process provides a pathway to polycyclic guanidine systems, demonstrating the versatility of the guanidine core in constructing architecturally complex molecules. nih.gov

The tables below summarize the types of cyclization reactions that analogous substituted guanidines undergo, illustrating the potential synthetic routes for creating advanced scaffolds from precursors like N'-(2-dimethylaminoethyl)guanidine.

Table 1: Aza-Michael/Cyclization Reactions of Guanidines with Dienophiles

| Guanidine Type | Dienophile | Key Conditions | Resulting Scaffold |

| Acyclic Guanidinium Halides | Dimethyl Acetylenedicarboxylate (DMAD) | Standard thermal conditions | 2-Aminoimidazolidinone derivatives |

| Furfuryl Guanidinium Hexafluorophosphate | Dimethyl Acetylenedicarboxylate (DMAD) | Non-nucleophilic anion | Oxanorbornadiene derivatives, followed by intramolecular cyclization |

This table presents generalized findings from research on substituted guanidines and is intended to illustrate potential reaction pathways.

Table 2: Multicomponent and Cyclocondensation Reactions Involving Guanidines

| Reaction Type | Reactants | Key Conditions | Resulting Scaffold |

| Biginelli Reaction | Guanidine, Aldehyde, β-Ketoester | Microwave irradiation | 2-Aminodihydropyrimidines |

| Atwal-Biginelli Reaction | 1-(Quinazolin-2-yl)guanidines, Enones | Cyclocondensation | Amine-linked Pyrimidoquinazolines |

| Cyclocondensation | 2-Aminodihydropyrimidines, Bis-electrophiles | Microwave irradiation, Trifluoroethanol | Fused Bi-pyrimidines, Pyrimido-aminotriazines |

This table showcases common multicomponent reactions involving guanidine derivatives to produce diverse heterocyclic systems.

These research findings collectively underscore the potential of N'-(2-dimethylaminoethyl)guanidine as a precursor for novel heterocyclic scaffolds through various cyclization strategies. The presence of both primary and tertiary amine functionalities within its structure could lead to interesting regioselectivity and further derivatization possibilities in the synthesis of advanced guanidine-based architectures.

Involvement of Guanidine Derivatives in Metabolic Processes

Guanidine and its derivatives are significant compounds in various biological systems, participating in diverse metabolic pathways and enzymatic reactions.

Guanidine is a naturally occurring metabolite found in organisms ranging from bacteria to plants and animals. nih.govelifesciences.orgresearchgate.net It was first identified in plants in 1893. nih.govelifesciences.org The biosynthesis of many guanidine-containing natural products originates from the amino acid L-arginine, which possesses a guanidino group in its side chain. nih.govrsc.org

Enzymes such as amidinotransferases play a crucial role in these pathways. For instance, L-arginine:glycine amidinotransferase catalyzes the transfer of an amidino group from arginine to glycine, forming guanidinoacetate, a key step in the biosynthesis of certain natural products. nih.gov In some plants and animals, homoarginine, produced from lysine and arginine, can be metabolized by specific hydroxylase enzymes to yield guanidine. nih.govelifesciences.org Guanidine has also been identified as a degradation product of compounds like guanine (B1146940) and arginine under certain conditions. nih.govelifesciences.org

A significant group of enzymes that act on guanidine substrates belongs to the Pentein superfamily. nih.govnih.gov This mechanistically diverse superfamily includes enzymes that, despite having low sequence identity, share a conserved structural fold and catalyze a variety of reactions on guanidine-containing molecules. nih.govnih.gov The primary catalytic activities within this superfamily are categorized as hydrolases, amidinotransferases, and dihydrolases. nih.govnih.gov

Hydrolases : These enzymes convert guanidine groups into urea derivatives. nih.gov

Amidinotransferases : These enzymes facilitate the transfer of an amidine group (–C(=NH)NH₂) from a donor guanidine compound to an amine acceptor. nih.gov

Dihydrolases : This class of enzymes formally catalyzes two hydrolysis reactions on a guanidine group, resulting in the cleavage of all three C–N bonds and the production of carbon dioxide (or bicarbonate), ammonia, and a primary amine. nih.gov

| Enzyme Class | Reaction Catalyzed | Products |

|---|---|---|

| Hydrolases | Conversion of guanidines | Urea derivatives |

| Amidinotransferases | Transfer of an amidine group to an amine | New guanidine compound and original amine |

| Dihydrolases | Double hydrolysis of guanidines | Carbon dioxide, ammonia, primary amine |

Enzymes within the Pentein superfamily exhibit common mechanistic features despite their functional diversity. nih.govnih.gov The catalytic process in all known pentein enzymes is initiated by a nucleophilic attack from a conserved cysteine (Cys) residue in the enzyme's active site on the guanidine moiety of the substrate. nih.govnih.gov This attack results in the formation of a covalent thiouronium adduct , a key reaction intermediate. nih.govnih.gov

Following the formation of this adduct, the subsequent steps depend on the specific enzyme class (hydrolase, amidinotransferase, or dihydrolase), but all involve the cleavage of one or more of the carbon-nitrogen (C-N) bonds of the guanidine group. nih.govnih.gov This shared mechanism of forming a covalent intermediate before C-N bond cleavage highlights a common evolutionary origin for these diverse enzymes. nih.gov

Molecular Interactions with Biological Macromolecules

Guanidine derivatives interact with essential biological macromolecules like RNA and proteins, influencing their structure and function.

Riboswitches are segments of non-coding RNA that regulate gene expression by directly binding to specific small molecules. nih.govelifesciences.org The Guanidine-IV riboswitch is a class of riboswitch that specifically senses and responds to the concentration of guanidine. nih.govelifesciences.orgbiorxiv.org

The interaction mechanism involves the binding of guanidine to the riboswitch's aptamer domain, which is the region that forms a specific binding pocket for the ligand. nih.govbiorxiv.org This binding event induces a significant conformational change in the RNA structure. elifesciences.org A key feature of this structural rearrangement is the formation of a "kissing loop" (KL), a tertiary interaction between two hairpin loops of the RNA. nih.govelifesciences.org The formation of this kissing loop alters the downstream expression platform of the riboswitch, typically by preventing the formation of a terminator hairpin, which allows for the transcription of downstream genes involved in guanidine transport or metabolism. nih.govelifesciences.org Studies have shown that the aptamer domain itself is more sensitive to guanidine than the full-length riboswitch structure. nih.govbiorxiv.org

At physiological pH, guanidine is protonated to form the guanidinium cation. wikipedia.org Guanidinium salts, particularly guanidinium chloride, are widely used in biochemistry as potent protein denaturants. wikipedia.orgpnas.org This ability is attributed to the chaotropic properties of the guanidinium ion. pnas.orgnih.gov

Chaotropic agents disrupt the highly ordered hydrogen-bonding network of water molecules. researchgate.netstackexchange.com This disruption weakens the hydrophobic effect, which is a primary force driving the folding of proteins into their stable, three-dimensional structures. By making it more energetically favorable for nonpolar amino acid side chains to be exposed to the aqueous environment, guanidinium facilitates the unfolding of the protein. pnas.orgresearchgate.net

Beyond its effect on water structure, the guanidinium ion can also engage in direct interactions with the protein itself, binding to the polypeptide backbone and various amino acid side chains, which further contributes to the loss of the protein's native structure. pnas.orgnih.gov In solutions with high concentrations of guanidinium chloride (e.g., 6 M), most proteins lose their secondary and tertiary structures, becoming randomly coiled peptide chains. wikipedia.org

| Mechanism | Description |

|---|---|

| Chaotropic Effect | Disrupts the hydrogen-bonding network of water, weakening the hydrophobic effect that stabilizes protein structure. researchgate.netstackexchange.com |

| Direct Interaction | Binds to the protein surface, including the peptide backbone and amino acid side chains, further promoting unfolding. pnas.orgnih.gov |

An in-depth examination of this compound and related guanidinium compounds reveals complex interactions at the cellular and molecular level. This article explores the biochemical pathways and molecular mechanisms associated with this class of compounds, focusing on their transport across biological membranes and the computational methods used to predict their metabolic fates.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing N'-(2-dimethylaminoethyl) guanidine derivatives?

- Answer : Synthesis typically involves guanylation reactions using reagents like 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea in the presence of triethylamine and mercury(II) chloride. For example, guanylation of primary amines (e.g., benzylamine derivatives) followed by acid deprotection yields the final guanidine product. Reaction conditions (e.g., solvent, temperature, and stoichiometry) must be optimized to avoid side reactions, particularly with dimethylaminoethyl groups, which may undergo unintended alkylation or oxidation .

Q. How can researchers validate the purity and structural integrity of this compound compounds?

- Answer : Use orthogonal analytical techniques:

- NMR spectroscopy : Confirm substitution patterns (e.g., dimethylaminoethyl protons at δ ~2.2–2.5 ppm and guanidine NH signals at δ ~6–8 ppm).

- HPLC-MS : Quantify purity and detect trace impurities (e.g., unreacted intermediates).

- Elemental analysis : Verify molecular formula accuracy.

Orthogonal validation minimizes errors from single-method limitations, especially for hygroscopic or thermally unstable derivatives .

Q. What in vitro assays are suitable for assessing the biological activity of this compound derivatives?

- Answer : Cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., A549, MCF-7) and normal fibroblasts are standard. For example, compound 72 (a dimethylaminoethyl-substituted guanidine) showed 600-fold selectivity for cancer cells over normal cells . Dose-response curves and IC₅₀ calculations should account for solvent interference (e.g., DMSO toxicity controls).

Advanced Research Questions

Q. How can contradictory data on the cytotoxicity of structurally similar guanidine derivatives be resolved?

- Answer : Contradictions often arise from variations in substituent positioning or assay conditions. For example, compound 72 (direct guanidine attachment to the core) showed stronger DNA binding and apoptosis induction than 73 (dimethylaminoethyl-linked guanidine), despite similar cytotoxicity . To resolve discrepancies:

- Perform structure-activity relationship (SAR) studies with systematic substituent modifications.

- Standardize assay protocols (e.g., cell passage number, serum concentration).

- Use computational modeling (e.g., molecular docking) to predict DNA/protein interactions.

Q. What strategies enhance the selectivity of this compound derivatives for cancer cells?

- Answer : Structural modifications targeting cancer-specific pathways are critical:

- Guanidine positioning : Direct attachment to the pharmacophore (e.g., indoloquinoline core) improves DNA intercalation and selectivity .

- Aminoethyl side chains : The dimethylaminoethyl group enhances solubility and may facilitate lysosomal targeting.

- Prodrug approaches : Masking the guanidine group (e.g., Boc protection) can reduce off-target effects until activation in the tumor microenvironment .

Q. How do this compound derivatives interact with DNA, and what experimental methods confirm this mechanism?

- Answer : These compounds often intercalate DNA or induce strand breaks. Techniques include:

- Circular dichroism (CD) : Detect changes in DNA secondary structure upon binding.

- Ethidium bromide displacement assays : Quantify intercalation strength.

- Flow cytometry : Assess cell cycle arrest (e.g., S-phase arrest in A549 cells) .

Compound 72 demonstrated stronger DNA binding than 73 , correlating with higher apoptosis rates .

Q. What challenges arise in scaling up the synthesis of this compound derivatives?

- Answer : Key challenges include:

- Purification : Guanidine salts are often hygroscopic, requiring anhydrous conditions for crystallization.

- Reagent toxicity : Mercury(II) chloride in guanylation reactions necessitates alternative catalysts (e.g., ZnCl₂).

- Yield optimization : Orthogonal experimental design (e.g., Taguchi methods) can identify critical parameters (e.g., reaction time, solvent ratio) .

Data Analysis and Reporting

Q. How should researchers handle purity discrepancies between synthetic batches?

- Answer : Implement a tiered analytical workflow:

Initial screening : TLC or HPLC for rapid impurity detection.

Root-cause analysis : Compare NMR spectra of batches to identify unreacted intermediates or degradation products.

Process adjustments : Modify reaction stoichiometry or purification steps (e.g., column chromatography vs. recrystallization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products